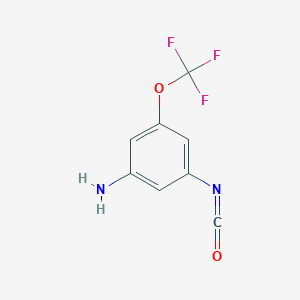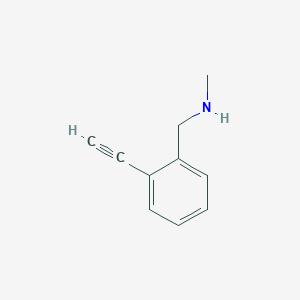
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone typically involves the bromination of 1-(4,5-dimethylisoxazol-3-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoxazole derivatives.
Reduction: Formation of 1-(4,5-dimethylisoxazol-3-yl)ethanol.
Oxidation: Formation of 1-(4,5-dimethylisoxazol-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved can vary based on the specific derivative or application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone
- 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone
Uniqueness
2-Bromo-1-(4,5-dimethylisoxazol-3-yl)ethanone is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. The presence of the bromine atom and the dimethyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
98280-13-8 |
|---|---|
Molekularformel |
C7H8BrNO2 |
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
2-bromo-1-(4,5-dimethyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO2/c1-4-5(2)11-9-7(4)6(10)3-8/h3H2,1-2H3 |
InChI-Schlüssel |
GPYRWKFNHGNRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1C(=O)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
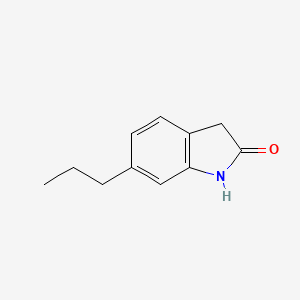
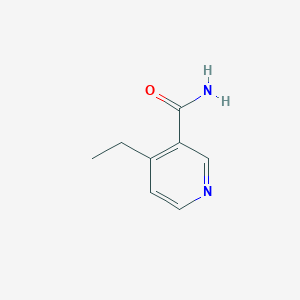
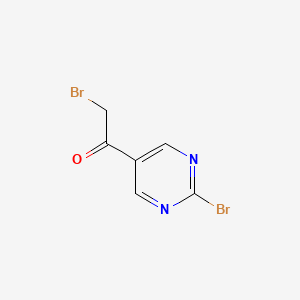
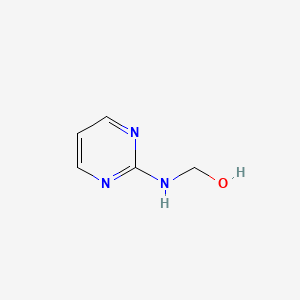
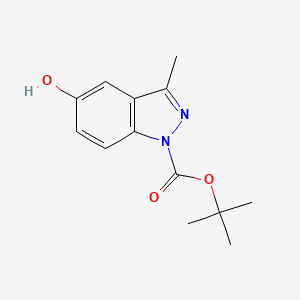
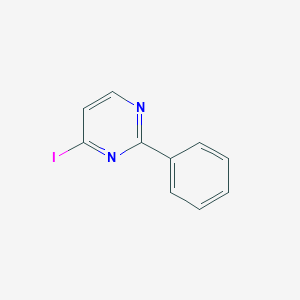
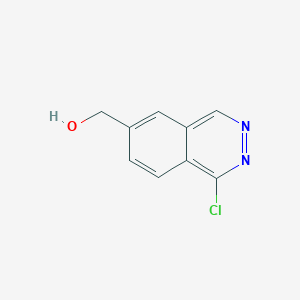
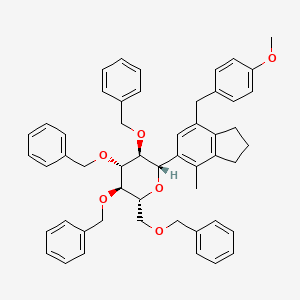
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

